molecular formula C29H43BrN2O4 B000480 Otilonium Bromide CAS No. 26095-59-0

Otilonium Bromide

Cat. No. B000480
CAS RN: 26095-59-0
M. Wt: 563.6 g/mol
InChI Key: VWZPIJGXYWHBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Otilonium Bromide involves multiple steps, starting from salicylic acid, which undergoes esterification, etherification, and hydrolysis to yield 2-octyloxy-benzoic acid. This intermediate is then transformed into the target compound through chlorination, condensation with procaine, and alkylation. The process is marked by a low cost and suitability for industrial production, achieving a yield of 36.3% based on salicylic acid. The structural confirmation of Otilonium Bromide is supported by IR, MS, elemental analysis, and 1H-NMR techniques (Guo Jia et al., 2008).

Molecular Structure Analysis

Otilonium Bromide displays polymorphism, with different forms exhibiting unique crystal and molecular structures. A newly discovered polymorphic form (Form I) is more stable at room temperature than the previously reported Form II. The analysis includes thermal studies and solubility experiments to determine the relative stability of these crystal modifications. The molecular structure analysis reveals key features such as the torsion angles and intermolecular contacts involving the quaternary ammonium groups and bromide counterion, contributing to the compound's stability and pharmacological properties (D. Vega et al., 2016).

Chemical Reactions and Properties

The chemical properties of Otilonium Bromide are pivotal to its spasmolytic activity. These properties include poor penetration into the CNS due to its long aliphatic chain and prolonged binding to cell membranes. The spasmolytic action is attributed to its ability to modify calcium fluxes from extra and intracellular sites, affecting gastrointestinal motility and muscle contractility without significant systemic absorption (A. Giachetti, 1991).

Physical Properties Analysis

The physical properties of Otilonium Bromide, such as solubility and phase transformation behavior, are crucial for its pharmaceutical application. The compound undergoes a temperature-driven first-order phase transition, highlighting its unique behavior under different conditions. These properties are essential for understanding the drug's stability and bioavailability (D. Vega et al., 2014).

Chemical Properties Analysis

Otilonium Bromide's chemical properties, including its interaction with receptor sites and ion channels, underline its therapeutic potential. It binds with sub-microM affinity to muscarinic M1, M2, M4, M5, and PAF receptors and with microM affinity to the diltiazem binding site on L-type Ca2+ channels. This receptor binding profile provides a molecular rationale for its spasmolytic action on intestinal smooth muscle, combining antimuscarinic and Ca2+ channel blocker properties (S. Evangelista et al., 1998).

Scientific Research Applications

Inhibition of Calcium Entry in Intestinal Smooth Muscle

  • OB is known to inhibit calcium entry through L-type calcium channels in human intestinal smooth muscle, which is essential for triggering contractile activity. This action likely underlies its muscle relaxant effects in the intestines (Strege et al., 2004).

Impact on Colonic Neurons and Muscle

  • Chronic treatment with OB induces changes in the expression of L-type Ca2+ channels, tachykinins, and nitric oxide synthase in the rat colon muscle coat. These changes could influence the neurokinin receptor/Substance-P/nitric oxide circuit (Traini et al., 2013).

Effects on Human Colonic Crypts

  • OB inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts, suggesting an anti-secretory action in patients with conditions like irritable bowel syndrome (Lindqvist et al., 2002).

Interaction with Intestinal Barrier and Transport

  • The drug's absorption and distribution are influenced by factors like bile salts and P-glycoprotein. Bile salts enhance the absorption of OB by temporarily opening tight junctions in the intestinal barrier (Catalioto et al., 2008).

Antimicrobial Activity

  • OB has been shown to possess broad-spectrum antibacterial and antifungal activity, including against multidrug-resistant strains, suggesting potential as a novel antimicrobial agent (Cunningham et al., 2021).

Inhibition of Muscle Contractions in the Colon

  • OB dose-dependently inhibits spontaneous and triggered muscular contractions in the rat colon by inhibiting muscular action potentials carried by L-type calcium current. This supports its use as a spasmolytic agent (Martín et al., 2004).

Pharmacological Properties in Human Cultured Smooth Muscle Cells

  • The drug's pharmacological properties were studied in human cultured colonic smooth muscle cells and rat colonic strips, highlighting its varied interactions with cellular targets, including blocking calcium influx and interfering with neurotransmitter action (Martínez-Cutillas et al., 2013).

Selective Tropism for Large Intestine

  • When administered orally, OB shows selective tropism for the large intestine, with minimal systemic absorption. This makes it particularly effective for conditions like irritable bowel syndrome, as it acts locally in the target area (Evangelista et al., 2000).

Safety And Hazards

Otilonium Bromide is harmful if swallowed, in contact with skin, or if inhaled . It is not recommended for use in patients with a known allergy to Otilonium Bromide or any other inactive ingredient present along with it . It should be used with caution in patients suffering from liver diseases, kidney diseases, or an enlarged prostate due to the increased risk of severe adverse effects .

properties

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPIJGXYWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26095-58-9 (iodide), 105360-89-2 (Parent)
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046357
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otilonium Bromide

CAS RN

26095-59-0
Record name Otilonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26095-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Otilonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTILONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otilonium Bromide
Reactant of Route 2
Reactant of Route 2
Otilonium Bromide
Reactant of Route 3
Reactant of Route 3
Otilonium Bromide
Reactant of Route 4
Reactant of Route 4
Otilonium Bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Otilonium Bromide
Reactant of Route 6
Reactant of Route 6
Otilonium Bromide

Citations

For This Compound
953
Citations
G Boeckxstaens, ES Corazziari, F Mearin… - International journal of …, 2013 - Springer
… The recent large placebo-controlled Otilonium Bromide in Irritable Bowel Syndrome study demonstrated the superiority of otilonium bromide versus placebo not only in the reduction of …
Number of citations: 31 link.springer.com
S Evangelista, C Traini… - Current pharmaceutical …, 2018 - ingentaconnect.com
… of single doses of otilonium bromide in healthy volunteers. … A distribution study with 14C-otilonium bromide in the rat: … Pglycoprotein stimulated efflux of otilonium bromide in Caco-2 …
Number of citations: 12 www.ingentaconnect.com
A Shrivastava, A Mittal - Critical Reviews in Analytical Chemistry, 2022 - Taylor & Francis
… Otilonium bromide (OTB) is quaternary ammonium compound with action on distal GI tract as antispasmodic. It is utilized in the treatment of patients influenced by Irritable inside …
Number of citations: 4 www.tandfonline.com
Battaglia, Camarri, Francavilla, Marco… - Alimentary …, 1998 - Wiley Online Library
… significantly higher (P < 0.01) in otilonium bromide patients (55.3%) than in those … otilonium bromide. The investigators’ global positive assessment was in favour of otilonium bromide …
Number of citations: 127 onlinelibrary.wiley.com
JA Sutton, SG Kilminster, GP Mould - European journal of clinical …, 1997 - Springer
… Otilonium bromide was well tolerated at all doses, due mainly to low systemic absorption. … Otilonium bromide is a potent spasmolytic, used extensively by clinicians in Europe, that acts …
Number of citations: 34 link.springer.com
M Glende, AM Morselli-Labate, G Battaglia… - European journal of …, 2002 - journals.lww.com
… a previously published study of otilonium bromide, using an … dose of 40 mg otilonium bromide or placebo three times daily. … significantly higher in the otilonium bromide group (36.9%) …
Number of citations: 75 journals.lww.com
P Clavé, M Acalovschi, JK Triantafillidis… - Alimentary …, 2011 - Wiley Online Library
… Therefore, the aim of the present study was to confirm the efficacy of otilonium bromide in terms of symptom control in patients with IBS in a double-blind, randomised superiority trial vs. …
Number of citations: 133 onlinelibrary.wiley.com
Y Gong, YR Kim - Research in Microbiology, 2023 - Elsevier
… We found that otilonium bromide showed potent antimicrobial … images revealed that otilonium bromide caused cell division … examined the effect of otilonium bromide on the expression …
Number of citations: 1 www.sciencedirect.com
L Zhou, P She, F Tan, S Li, X Zeng, L Chen… - Frontiers in …, 2020 - frontiersin.org
… In addition, we observed that otilonium bromide changed the permeability of bacterial … of otilonium bromide. Taken together, our results indicated that otilonium bromide could be a new …
Number of citations: 16 www.frontiersin.org
JK Triantafillidis, G Malgarinos - Clinical and experimental …, 2014 - Taylor & Francis
… Orally administered 14 C-otilonium bromide is able to effectively penetrate into the large intestine walls, a recognized target for drugs oriented toward IBS therapy. Citation17 OB is …
Number of citations: 30 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.